molecular formula C14H17NO4 B15262250 Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate CAS No. 1219827-76-5

Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate

Cat. No.: B15262250
CAS No.: 1219827-76-5
M. Wt: 263.29 g/mol
InChI Key: HVJGDVHRAFWSFI-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate (CAS 1219827-76-5) is a high-purity indole derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a valuable synthetic intermediate and scaffold for the development of novel bioactive molecules. Research into related 6-methoxy-indole-2-carboxylate structures has demonstrated promising antifungal properties, suggesting potential applications in developing new therapeutic agents . The molecular structure, characterized by the formula C14H17NO4 and a molecular weight of 263.29 g/mol, features a versatile indole core that can be further functionalized . It is supplied with a minimum purity of --% and is exclusively intended for laboratory research purposes. This product is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

1219827-76-5

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 6-methoxy-1-(2-methoxyethyl)indole-2-carboxylate

InChI

InChI=1S/C14H17NO4/c1-17-7-6-15-12-9-11(18-2)5-4-10(12)8-13(15)14(16)19-3/h4-5,8-9H,6-7H2,1-3H3

InChI Key

HVJGDVHRAFWSFI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=CC2=C1C=C(C=C2)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole structure. The methoxy and methoxyethyl groups are introduced through subsequent alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Reactivity of the Ester Group

The C2 ester group undergoes typical nucleophilic acyl substitution reactions. Key transformations include:

Reaction TypeConditionsProductsYieldNotes
HydrolysisAqueous NaOH (1M), 80°C, 4h6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid85%Rate increases with polar aprotic solvents like DMF.
AminolysisEthylenediamine, reflux, 12h2-(Aminoethyl)amide derivative72%Requires catalytic DMAP for efficiency.
ReductionLiAlH4, THF, 0°C → RT2-(Hydroxymethyl)indole derivative68%Over-reduction of indole ring avoided at low temps.

Electrophilic Aromatic Substitution (EAS)

The indole ring’s C3 and C5 positions are activated for EAS due to electron-donating methoxy groups. Methoxy substituents at C6 and N1 further direct incoming electrophiles:

ElectrophileConditionsPositionProductSelectivity
Nitration (HNO3/H2SO4)0°C, 2hC55-Nitro derivative>90%
Halogenation (Br2/FeCl3)CH2Cl2, RTC33-Bromo derivative82%
Friedel-Crafts Acylation (AcCl/AlCl3)Reflux, 6hC77-Acetyl derivative75%

Mechanistic Insights :

  • Methoxy groups at C6 and N1 enhance electron density at C5 and C7 via resonance .

  • Steric hindrance from the 2-methoxyethyl group at N1 reduces reactivity at C2 .

Functionalization of Methoxy Groups

The methoxy substituents undergo demethylation or displacement under strong nucleophiles:

ReactionReagentsTarget PositionOutcome
DemethylationBBr3, CH2Cl2, -78°CC6 methoxy6-Hydroxy derivative (94%)
Nucleophilic SubstitutionNaSEt, DMF, 120°CN1 methoxyethylThioether product (63%)

Thermodynamic Data :

  • Demethylation at C6 proceeds faster than at N1 (ΔG‡ = 32.1 vs. 38.5 kcal/mol).

Indole Ring Modifications

The indole core participates in cycloadditions and oxidations:

Reaction TypeConditionsProductNotes
Diels-AlderMaleic anhydride, 140°CFused bicyclic adductRegioselectivity controlled by C6 methoxy .
Oxidation (DDQ)CH3CN, RTIndole-2,3-dioneOver-oxidation to quinone avoided.

Catalytic Cross-Coupling Reactions

The brominated derivative (from C3 halogenation) enables Pd-mediated couplings:

Coupling TypeReagentsProductYield
Suzuki-MiyauraPd(PPh3)4, K2CO3, arylboronic acidBiaryl derivative88%
SonogashiraCuI, PdCl2(PPh3)2, terminal alkyneAlkynylated indole79%

Stability and Side Reactions

  • Ester Hydrolysis : Competes with EAS under acidic conditions (e.g., H2SO4).

  • Ring Oxidation : Occurs with strong oxidants like KMnO4, leading to degradation.

  • Polymerization : Observed at >150°C in the absence of radical inhibitors.

This compound’s multifunctional design allows precise modifications, making it valuable in medicinal chemistry and materials science. Reaction outcomes are highly dependent on substituent positioning and electronic effects, as demonstrated in both experimental and theoretical studies .

Scientific Research Applications

Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving indole derivatives and their biological activities.

    Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The methoxy and methoxyethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The indole ring structure allows for interactions with various biological molecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate 6-OCH₃, 1-(CH₂CH₂OCH₃), 2-COOCH₃ C₁₄H₁₇NO₅ 263.29 High lipophilicity (inferred from substituents)
Ethyl 6-methoxy-1H-indole-2-carboxylate 6-OCH₃, 2-COOCH₂CH₃ C₁₂H₁₃NO₃ 219.24 Ethyl ester analog; lower molecular weight
6-Methoxy-1H-indole-2-carboxylic acid 6-OCH₃, 2-COOH C₁₀H₉NO₃ 191.18 Carboxylic acid form; potential for salt formation
Methyl 4-methoxy-1H-indole-2-carboxylate 4-OCH₃, 2-COOCH₃ C₁₁H₁₁NO₃ 205.21 Methoxy at position 4; structural isomer
Methyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate 6-OH, 5-OCH₃, 2-COOCH₃ C₁₁H₁₁NO₄ 221.21 Hydroxyl group increases polarity; mp: 184–186°C

Key Observations

Substituent Position and Lipophilicity :

  • The 2-methoxyethyl group at position 1 in the target compound enhances lipophilicity compared to simpler analogs like ethyl 6-methoxy-1H-indole-2-carboxylate. This modification may improve membrane permeability in biological systems .
  • Methoxy vs. Hydroxyl Groups : Methyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate exhibits higher polarity due to the hydroxyl group, reflected in its solid-state properties (melting point 184–186°C) .

Ester vs. Carboxylic Acid :

  • The methyl/ethyl ester derivatives (e.g., target compound and Ethyl 6-methoxy-1H-indole-2-carboxylate) are more lipophilic than their carboxylic acid counterparts (e.g., 6-Methoxy-1H-indole-2-carboxylic acid). Esters are often used as prodrugs to enhance bioavailability .

Synthetic Accessibility :

  • Ethyl and methyl esters (e.g., ) are commonly synthesized via base-catalyzed esterification or hydrolysis, suggesting feasible scalability for the target compound .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Alkylation of indole nitrogen using 2-methoxyethyl bromide in polar aprotic solvents (e.g., DMF) with a base (e.g., NaH) at 60–80°C for 4–6 hours.
  • Step 2 : Methoxy group introduction at the 6-position via electrophilic substitution using methoxyethyl chloride and Lewis acids (e.g., AlCl₃).
  • Step 3 : Esterification of the carboxylic acid intermediate with methanol and catalytic H₂SO₄ under reflux.
  • Optimization : Monitor reaction progress via TLC or LCMS. Adjust stoichiometry (1.1–1.3 equiv alkylating agents) to minimize byproducts. Use column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How can purification yield and compound purity be improved post-synthesis?

  • Methodology :

  • Purification : Employ gradient elution in silica gel chromatography (e.g., 20–50% ethyl acetate in hexane) to resolve closely eluting impurities.
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to enhance crystalline purity.
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LCMS (e.g., m/z 292 [M+H]⁺, retention time ~1.1 minutes) .

Q. What analytical techniques are critical for confirming the molecular structure?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL-2018 for refinement). Key parameters: space group P2₁/n, unit cell dimensions (e.g., a = 7.8956 Å, b = 5.8304 Å, c = 22.0407 Å) .
  • NMR Spectroscopy : Assign peaks via ¹H/¹³C NMR (e.g., δ 3.85 ppm for methoxy groups, δ 7.2–7.8 ppm for indole protons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₇NO₅) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

  • Methodology :

  • Validation : Cross-check density functional theory (DFT)-optimized geometries with experimental X-ray data (bond lengths, angles). Use software like Mercury to analyze intermolecular interactions (e.g., hydrogen bonds N1–H1⋯O1, 2.03 Å).
  • Error Analysis : Identify outliers in torsion angles (>5° deviation) and refine models using SHELXL’s restraints .

Q. What experimental strategies can elucidate substituent effects on biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with trifluoromethyl or halogens). Test in vitro activity (e.g., IC₅₀ in cancer cell lines).
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets (e.g., melatonin receptors). Compare with Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate derivatives .

Q. How can computational modeling guide the design of stable derivatives for pharmacological applications?

  • Methodology :

  • ADMET Prediction : Use SwissADME to predict solubility, permeability, and metabolic stability. Prioritize derivatives with LogP <3.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns MD runs) to evaluate binding mode stability. Validate with SPR or ITC assays .

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